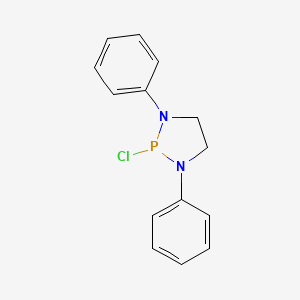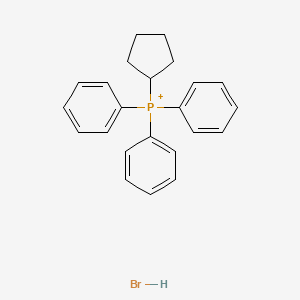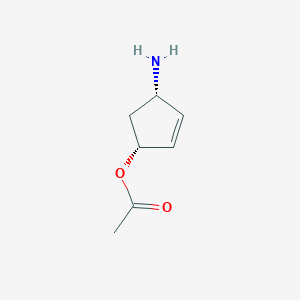
rel-(1R,4S)-4-Aminocyclopent-2-en-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(1R,4S)-4-Aminocyclopent-2-en-1-yl acetate: is a stereoisomeric compound with the molecular formula C7H11NO2 It is characterized by the presence of an amino group and an acetate ester on a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,4S)-4-Aminocyclopent-2-en-1-yl acetate can be achieved through several synthetic routes. One common method involves the desymmetrization of diacetate to obtain (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate via enzymatic transesterification with methanol in methyl tert-butyl ether (MTBE) at low temperatures . This intermediate can then be converted to the desired amino compound through subsequent reactions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
rel-(1R,4S)-4-Aminocyclopent-2-en-1-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form saturated cyclopentane derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from these reactions include imines, nitriles, saturated cyclopentane derivatives, and various substituted cyclopentene compounds.
Scientific Research Applications
rel-(1R,4S)-4-Aminocyclopent-2-en-1-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of rel-(1R,4S)-4-Aminocyclopent-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The acetate group may also play a role in modulating the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rel-(1R,4S)-4-Aminocyclopent-2-en-1-yl acetate include:
- (1R,4S)-rel-4-Aminocyclopent-2-enecarboxylic acid
- rel-(+)-(1R,4S,10R)-4-hydroxycembra-2E,7E,11Z-trien-20,10-olide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of an amino group and an acetate ester on a cyclopentene ring
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
[(1R,4S)-4-aminocyclopent-2-en-1-yl] acetate |
InChI |
InChI=1S/C7H11NO2/c1-5(9)10-7-3-2-6(8)4-7/h2-3,6-7H,4,8H2,1H3/t6-,7+/m1/s1 |
InChI Key |
NIOCWXLTSTWONK-RQJHMYQMSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H](C=C1)N |
Canonical SMILES |
CC(=O)OC1CC(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



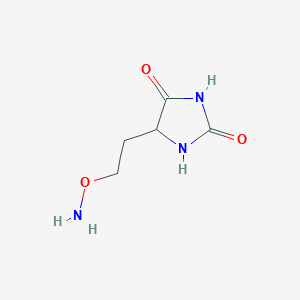
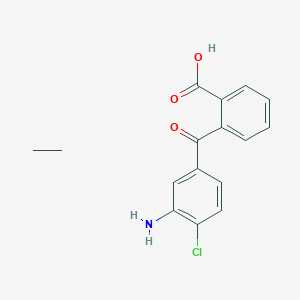
![[2-Amino-3-(3-octylanilino)-3-oxopropyl] dihydrogen phosphate](/img/structure/B12825571.png)

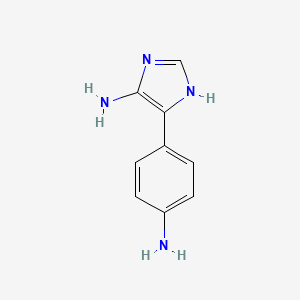

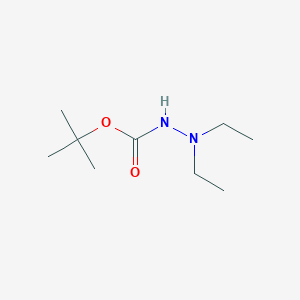
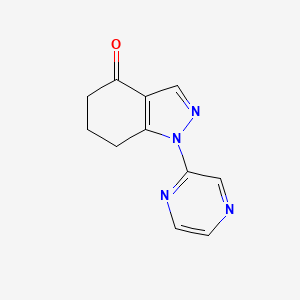


![3-Ethoxy-4-[4-(trifluoromethyl)phenylamino]-3-cyclobutene-1,2-dione](/img/structure/B12825638.png)
